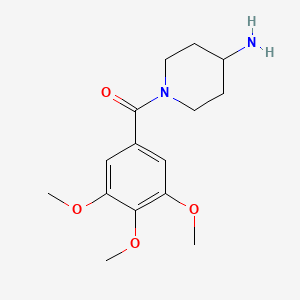
(5-Amino-2-fluorophenyl)urea
概要
説明
“(5-Amino-2-fluorophenyl)urea” is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 169.16 . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.科学的研究の応用
Urease Inhibition and Therapeutic Applications
Urease inhibitors, including urea derivatives, have shown potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Research highlights the exploration of urea derivatives as urease inhibitors, noting their significant but underexploited therapeutic potential. The study points out the necessity for further exploration beyond the currently clinically used acetohydroxamic acid, due to its severe side effects, indicating a promising area for (5-Amino-2-fluorophenyl)urea applications (Kosikowska & Berlicki, 2011).
Diagnostic and Clinical Research Utilization
Stable isotopes play a critical role in the diagnosis and clinical research, offering safer alternatives to radioactive isotopes. The application of this compound, potentially labeled with stable isotopes, could enhance diagnostic procedures, including the evaluation of metabolic disorders and the assessment of drug metabolism and pharmacokinetics. This approach aligns with the increasing use of stable isotopes in clinical science for patient safety and applicability in clinical problems (Halliday & Rennie, 1982).
Agricultural and Environmental Impact
The role of urease in agriculture, particularly in nitrogen metabolism and fertilizer efficiency, highlights another potential application of this compound as an inhibitor to improve nitrogen-use efficiency and reduce environmental pollution. Research on plant ureases emphasizes the critical environmental issue of nitrogen loss and the potential of urease inhibitors to manage these losses, thereby improving agricultural practices and environmental sustainability (Kumar, 2015).
Safety and Hazards
The safety data sheet for a related compound, 2-Fluorophenylurea, suggests that personal protective equipment/face protection should be worn and adequate ventilation should be ensured during handling . The compound should not come in contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .
作用機序
Target of Action
Urea derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Urea derivatives are generally known to interact with their targets through hydrogen bonding, given the presence of the urea functional group .
Biochemical Pathways
Urea derivatives have been implicated in various biochemical pathways, including the urea cycle, which is crucial for the detoxification of ammonia in the body .
Pharmacokinetics
The pharmacokinetics of urea derivatives can vary widely depending on their specific chemical structure .
Result of Action
Some urea derivatives have been shown to have anti-proliferative effects, suggesting potential anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of urea derivatives .
生化学分析
Biochemical Properties
(5-Amino-2-fluorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as urease and lipoxygenase . These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and inflammation . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to downstream effects on cellular processes and gene expression. For example, the compound’s interaction with urease and lipoxygenase results in reduced enzyme activity and altered metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production. The compound’s impact on metabolic pathways is essential for understanding its potential therapeutic applications and its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
特性
IUPAC Name |
(5-amino-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,9H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLGGVVYQQUNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


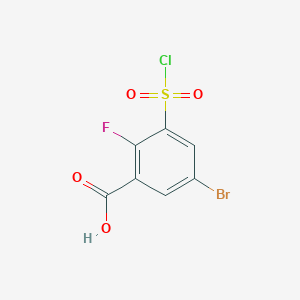

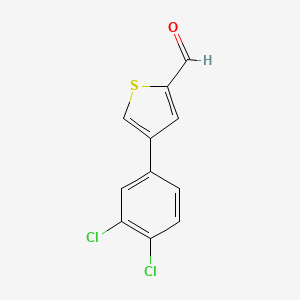
![2-{[4-(Aminomethyl)phenyl]formamido}acetamide](/img/structure/B3306290.png)
![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3306297.png)
![6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306301.png)
![4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile](/img/structure/B3306303.png)
![3-[2-(dimethylamino)ethyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3306304.png)
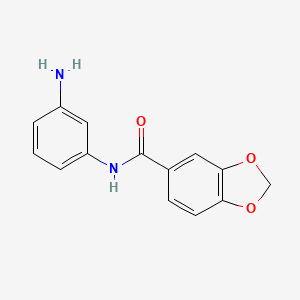
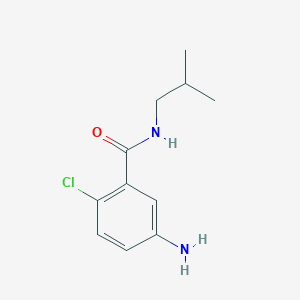

![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
